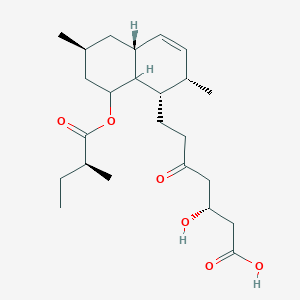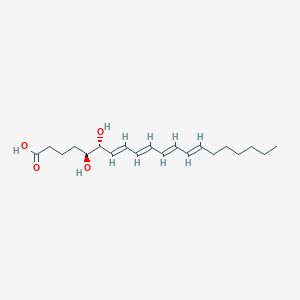
15-deoxy-LXA4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-désoxy-LXA4, également connu sous le nom de 15-désoxy-lipoxin A4, est un métabolite dérivé de l'acide arachidonique. Il appartient à la classe des médiateurs lipidiques bioactifs connus sous le nom de lipoxines. Les lipoxines sont impliquées dans la résolution de l'inflammation et possèdent des propriétés immunomodulatrices significatives. 15-désoxy-LXA4 est particulièrement remarquable pour ses effets anti-inflammatoires et son rôle dans la régulation des réponses immunitaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 15-désoxy-LXA4 implique généralement la conversion enzymatique de l'acide arachidonique par l'action d'enzymes lipoxygenases. Le processus comprend le métabolisme séquentiel par la 5-lipoxygenase et soit la 12-lipoxygenase, soit la 15-lipoxygenase. Cette voie enzymatique est cruciale pour la production de lipoxines, y compris le 15-désoxy-LXA4 .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du 15-désoxy-LXA4 ne soient pas largement documentées, l'approche générale implique l'utilisation de procédés biotechnologiques pour exploiter les voies enzymatiques. Cela peut inclure l'utilisation de micro-organismes génétiquement modifiés ou de cultures cellulaires qui expriment les enzymes lipoxygenases nécessaires pour produire du 15-désoxy-LXA4 en quantités plus importantes .
Analyse Des Réactions Chimiques
Types de réactions : Le 15-désoxy-LXA4 subit diverses réactions chimiques, notamment :
Oxydation : Conversion en 15-céto-lipoxin A4 par l'action d'enzymes comme l'hydroxyprostaglandine déshydrogénase.
Réduction : Réactions de réduction potentielles impliquant les groupes hydroxyle présents dans la molécule.
Substitution : Réactions impliquant la substitution de groupes fonctionnels, en particulier en présence de réactifs spécifiques.
Réactifs et conditions courants :
Oxydation : Enzymes telles que l'hydroxyprostaglandine déshydrogénase.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Substitution : Divers réactifs organiques en fonction de la substitution souhaitée.
Principaux produits :
15-céto-lipoxin A4 : Un produit majeur formé par l'oxydation du 15-désoxy-LXA4.
4. Applications de la recherche scientifique
Le 15-désoxy-LXA4 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les voies des médiateurs lipidiques et leurs analogues synthétiques.
Biologie : Étudié pour son rôle dans la régulation des cellules immunitaires et la résolution de l'inflammation.
Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et d'agents thérapeutiques.
5. Mécanisme d'action
Le 15-désoxy-LXA4 exerce ses effets par interaction avec des récepteurs spécifiques sur les cellules immunitaires. Il se lie aux récepteurs couplés aux protéines G, tels que ALXR, conduisant à la modulation de diverses voies de signalisation. Ces voies comprennent l'inhibition du facteur nucléaire κB (NF-κB) et de la protéine activatrice 1 (AP-1), qui sont impliquées dans l'expression des gènes inflammatoires. En régulant ces voies, le 15-désoxy-LXA4 contribue à atténuer l'inflammation et à favoriser la réparation tissulaire .
Composés similaires :
Lipoxin A4 (LXA4) : Un autre lipoxin aux propriétés anti-inflammatoires similaires.
15-épi-LXA4 : Un épimère du lipoxin A4 aux effets anti-inflammatoires puissants.
Lipoxin B4 (LXB4) : Un isomère de position du lipoxin A4 aux activités biologiques similaires
Unicité : Le 15-désoxy-LXA4 est unique en raison de ses caractéristiques structurelles spécifiques et de ses puissantes propriétés anti-inflammatoires. Contrairement aux autres lipoxines, il possède une position désoxygénée au carbone 15, ce qui contribue à ses activités biologiques distinctes et à son potentiel thérapeutique .
Applications De Recherche Scientifique
15-deoxy-LXA4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid mediator pathways and their synthetic analogs.
Biology: Investigated for its role in immune cell regulation and inflammation resolution.
Industry: Potential applications in the development of anti-inflammatory drugs and therapeutic agents.
Mécanisme D'action
15-deoxy-LXA4 exerts its effects through interaction with specific receptors on immune cells. It binds to G protein-coupled receptors, such as ALXR, leading to the modulation of various signaling pathways. These pathways include the inhibition of nuclear factor κB (NF-κB) and activator protein-1 (AP-1), which are involved in the expression of inflammatory genes. By regulating these pathways, this compound helps to dampen inflammation and promote tissue repair .
Comparaison Avec Des Composés Similaires
Lipoxin A4 (LXA4): Another lipoxin with similar anti-inflammatory properties.
15-epi-LXA4: An epimer of lipoxin A4 with potent anti-inflammatory effects.
Lipoxin B4 (LXB4): A positional isomer of lipoxin A4 with similar biological activities
Uniqueness: 15-deoxy-LXA4 is unique due to its specific structural features and its potent anti-inflammatory properties. Unlike other lipoxins, it has a deoxygenated position at carbon 15, which contributes to its distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5S,6R,7E,9E,11E,13E)-5,6-dihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h7-13,15,18-19,21-22H,2-6,14,16-17H2,1H3,(H,23,24)/b8-7+,10-9+,12-11+,15-13+/t18-,19+/m1/s1 |
Clé InChI |
SJIRTDBAYKOBAL-COJKCNNISA-N |
SMILES isomérique |
CCCCCC/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |
SMILES canonique |
CCCCCCC=CC=CC=CC=CC(C(CCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[[3-(4-aminophenyl)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]acetic acid](/img/structure/B10773180.png)
![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)
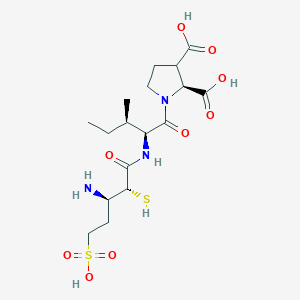
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide](/img/structure/B10773194.png)
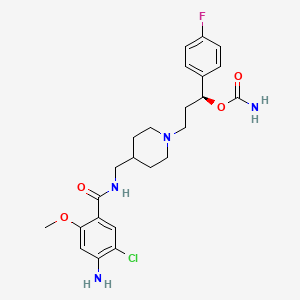
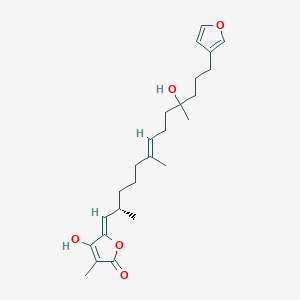
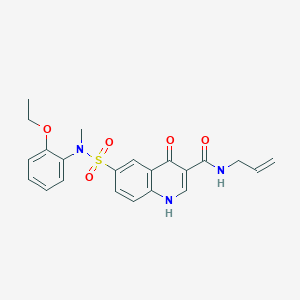
![(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10773218.png)
![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)
![[3-hydroxy-17-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate](/img/structure/B10773229.png)
![2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol](/img/structure/B10773237.png)
![3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
